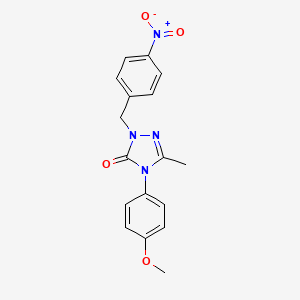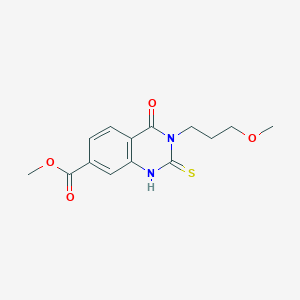
Methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a methoxypropyl group , which is a common functional group in organic chemistry. This group consists of a propyl chain attached to a methoxy group (OCH3). The compound also seems to contain a quinazoline structure, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data or resources, I can’t provide a detailed molecular structure analysis for this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These properties may include melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Antibacterial Activity : A study synthesized derivatives of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and evaluated their antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited significant antibacterial activity, highlighting their potential in antimicrobial research (Osarumwense, 2022).
Antileukemic Activity : Another study focused on the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, including compounds related to the quinazoline structure. These compounds showed activity against P388 lymphocytic leukemia, with certain derivatives demonstrating high levels of antileukemic activity (Anderson et al., 1988).
Cancer Research : Research into the quantum entanglement dynamics induced by nonlinear interactions between moving nano molecules, including quinazoline derivatives, and a two-mode field has implications for diagnosing human cancer cells, tissues, and tumors. This innovative approach uses reduced Von Neumann entropy and the Jaynes-Cummings model to analyze the entanglement between nano molecules and the field, potentially offering new diagnostic tools for cancer research (Alireza et al., 2019).
Chemical Synthesis and Characterization : The synthesis and DFT (Density Functional Theory) calculations of quinoline and quinazoline derivatives have been conducted to explore their chemical properties and reactivity. These studies involve the synthesis of derivatives through various chemical reactions and computational studies to understand their molecular structures and electronic properties, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science (Mohamed et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-7-3-6-16-12(17)10-5-4-9(13(18)20-2)8-11(10)15-14(16)21/h4-5,8H,3,6-7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFKRGPVCYGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B2957898.png)


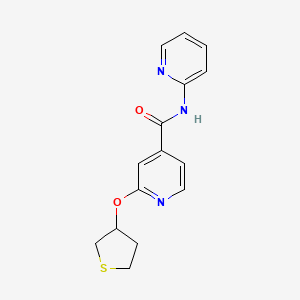
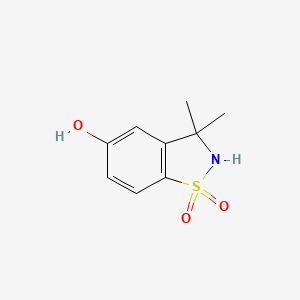

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2957911.png)

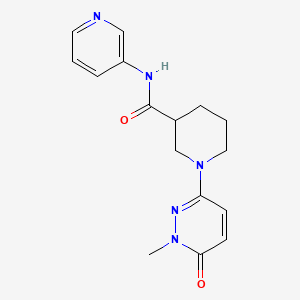
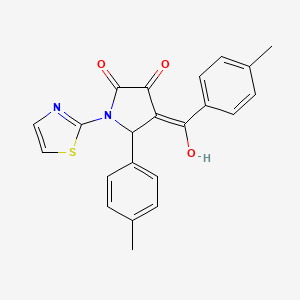
![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)
